molecular formula C12H10BrNO B2589153 1-Benzyl-3-bromopyridin-2(1H)-one CAS No. 1304770-95-3

1-Benzyl-3-bromopyridin-2(1H)-one

Cat. No. B2589153
CAS RN: 1304770-95-3
M. Wt: 264.122
InChI Key: YRQAMAHBQRWCRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-bromopyridin-2(1H)-one, or BBrP, is an organic compound that has been studied for its potential use in various scientific research applications. BBrP is a colorless crystalline solid that has a melting point of 165-167 °C and is soluble in water and ethanol. BBrP is a versatile compound that has been used in the synthesis of other compounds, as a reagent for organic transformations, and as a catalyst for chemical reactions. It has also been studied for its potential applications in biochemistry, physiology, and medicine.

Scientific Research Applications

Alpha-Pyridylation of Chiral Amines

1-Benzyl-3-bromopyridin-2(1H)-one is used in alpha-pyridylation of chiral amines through a process involving palladium-catalyzed coupling with ureas, followed by treatment with LDA. This leads to stereospecific and regiospecific transfer of the pyridyl group, creating a quaternary stereogenic center with high enantioselectivity (Clayden & Hennecke, 2008).

Electrochemical Reduction of Pyridinium Salts

In studies involving electrochemical reduction, 1-Benzyl-3-bromopyridin-2(1H)-one derivatives have been used to produce isomeric dimers. This is determined through HPLC analysis and mass spectrometry, with the structure of these dimers elucidated using NMR spectrometry (Carelli et al., 2002).

In Situ N-Heterocyclic Carbene Palladium(II) Catalysts

This compound has been used to generate in situ N,N-substituted benzimidazole salts, which serve as catalysts for carbonylative Suzuki coupling reactions. These reactions yield unsymmetrical arylpyridine ketones, with some of these salts showing cytotoxic activities against human cancer cell lines (Touj et al., 2018).

Synthesis of 4-Benzyl Pyridinone Derivatives

1-Benzyl-3-bromopyridin-2(1H)-one derivatives have been synthesized and evaluated for their anti-HIV-1 activities. These compounds show potent HIV-1 specific reverse transcriptase inhibitory properties, indicating their potential in antiviral research (Dollé et al., 2000).

Human A(3) Adenosine Receptor Antagonists

Research has shown that derivatives of this compound act as potent antagonists against human adenosine A(3) receptors. This discovery represents a new family of adenosine receptor antagonists with potential implications in pharmacological research (Priego et al., 2002).

Synthesis of (1H-Azol-1-yl)piperidines

1-Benzyl-3-bromopyridin-2(1H)-one is used in the synthesis of (1H-azol-1-yl)piperidines, contributing to the advancement of organic chemistry and pharmaceutical synthesis (Shevchuk et al., 2012).

properties

IUPAC Name

1-benzyl-3-bromopyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-11-7-4-8-14(12(11)15)9-10-5-2-1-3-6-10/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQAMAHBQRWCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC=C(C2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-bromopyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.